

Application Note: NMR Characterization of 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium methanesulfonate*

Cat. No.: *B1280661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the ionic liquid **1-Butyl-3-methylimidazolium methanesulfonate** ([Bmim] [CH₃SO₃]). We present comprehensive ¹H and ¹³C NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural verification and purity assessment of this common ionic liquid, which is of interest in various chemical and pharmaceutical applications.

Introduction

1-Butyl-3-methylimidazolium methanesulfonate is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a methanesulfonate anion. Its unique properties, such as low volatility, high thermal stability, and tunable solubility, make it a versatile solvent and catalyst in organic synthesis and a potential medium for drug delivery systems. Accurate structural elucidation and purity confirmation are critical for its application, and NMR spectroscopy is the most powerful analytical technique for this purpose. This note details the use of ¹H, ¹³C, and Heteronuclear Single Quantum Coherence (HSQC) NMR for the comprehensive characterization of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of **1-Butyl-3-methylimidazolium methanesulfonate** for analysis is as follows:

- Sample Weighing: Accurately weigh 10-20 mg of **1-Butyl-3-methylimidazolium methanesulfonate** directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Dissolution: Gently vortex or sonicate the mixture until the ionic liquid is completely dissolved, ensuring a homogenous solution.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for the NMR characterization of **1-Butyl-3-methylimidazolium methanesulfonate** on a 400 MHz spectrometer.^[1] Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Solvent: DMSO-d₆

- Temperature: 298 K
- Number of Scans (NS): 16-32 (signal averaging to improve signal-to-noise).
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) is used for chemical shift referencing.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans (NS): 1024-4096 (due to the lower natural abundance and sensitivity of the ¹³C nucleus).
- Relaxation Delay (D1): 5 seconds (to ensure full relaxation of quaternary carbons).
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0 to 160 ppm.
- Referencing: The solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) is used for chemical shift referencing.

2D HSQC Spectroscopy:

- Pulse Program: Standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.2).
- Solvent: DMSO-d₆

- Temperature: 298 K
- Number of Scans (NS): 2-4 per increment.
- Relaxation Delay (D1): 1.5-2 seconds.
- $^1J(\text{CH})$ Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
- Spectral Width (SW): F2 (^1H) dimension: -1 to 10 ppm; F1 (^{13}C) dimension: 10 to 140 ppm.

Results and Discussion

The NMR spectra of **1-Butyl-3-methylimidazolium methanesulfonate** in DMSO-d₆ provide a clear and detailed picture of its molecular structure. The assignments of the proton and carbon signals are summarized in the tables below and are consistent with published data.[2]

Data Presentation

Table 1: ^1H NMR (400 MHz, DMSO-d₆) Chemical Shift Assignments for **1-Butyl-3-methylimidazolium Methanesulfonate**.[2]

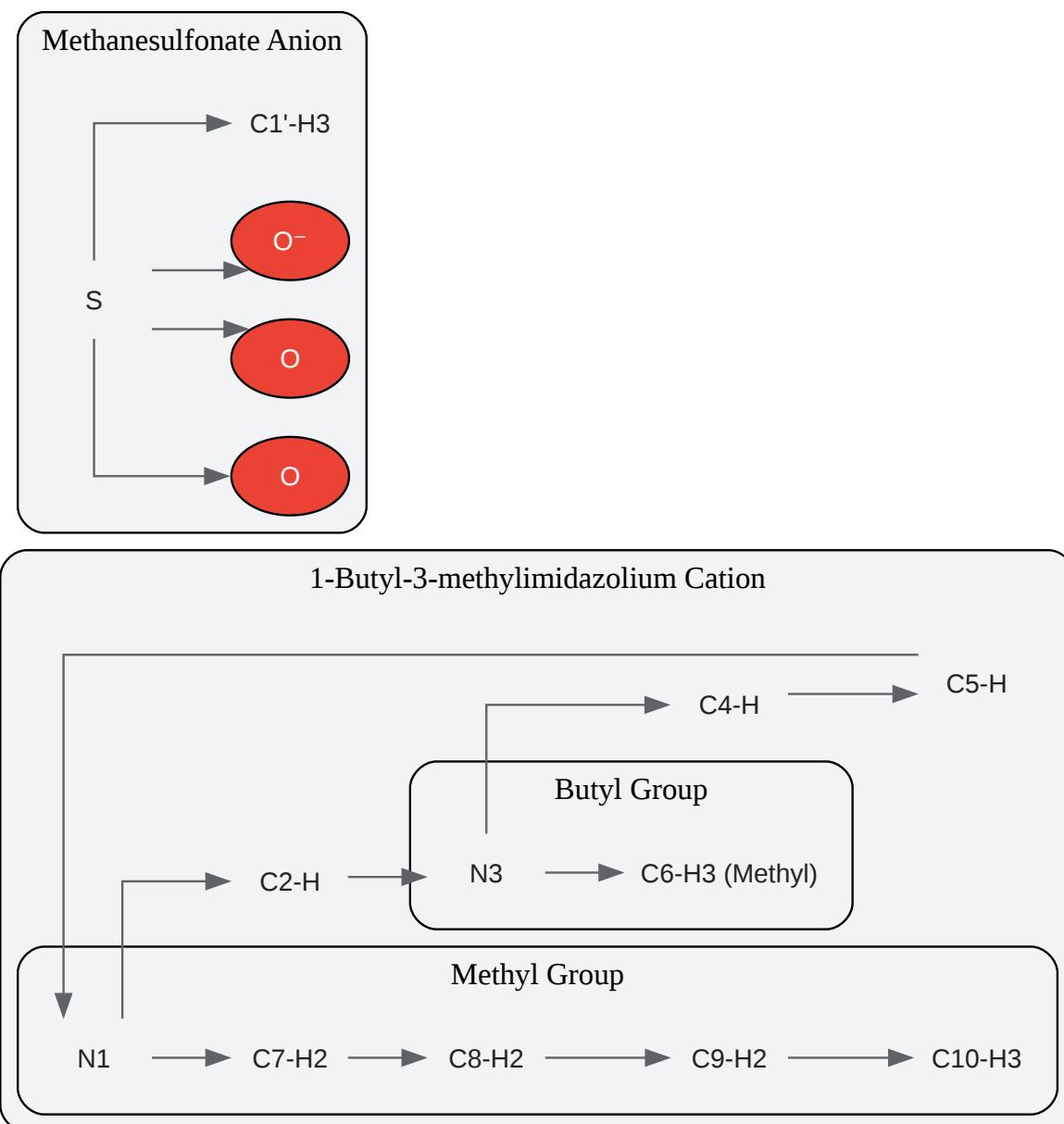
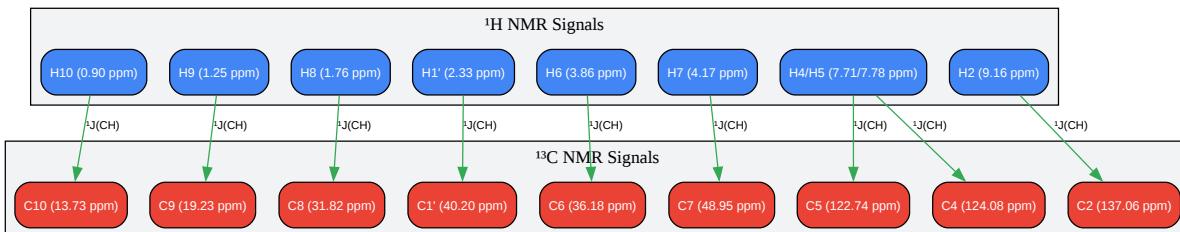

Atom Number	Multiplicity	Chemical Shift (δ , ppm)	Integration	Assignment
10	t	0.90	3H	CH ₃ (butyl)
9	m	1.25	2H	CH ₂ (butyl)
8	m	1.76	2H	NCH ₂ CH ₂ (butyl)
1'	s	2.33	3H	CH ₃ (methanesulfonate)
6	s	3.86	3H	NCH ₃
7	t	4.17	2H	NCH ₂ (butyl)
4, 5	s	7.71, 7.78	1H, 1H	NCHCHN
2	s	9.16	1H	NCHN

Table 2: ^{13}C NMR (100 MHz, DMSO-d₆) Chemical Shift Assignments for **1-Butyl-3-methylimidazolium Methanesulfonate**.^[2]

Atom Number	Chemical Shift (δ , ppm)	Assignment
10	13.73	CH ₃ (butyl)
9	19.23	CH ₂ (butyl)
8	31.82	NCH ₂ CH ₂ (butyl)
6	36.18	NCH ₃
1'	40.20	CH ₃ (methanesulfonate)
7	48.95	NCH ₂ (butyl)
5	122.74	NCH
4	124.08	NCH
2	137.06	NCHN

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **1-Butyl-3-methylimidazolium methanesulfonate** with atom numbering corresponding to the NMR assignments in the tables above.


[Click to download full resolution via product page](#)

Caption: Molecular structure of **1-Butyl-3-methylimidazolium methanesulfonate** with atom numbering.

HSQC Correlation Workflow

The HSQC spectrum provides correlations between protons and their directly attached carbons. This 2D NMR experiment is invaluable for confirming the assignments made from the

1D spectra. The expected correlations for **1-Butyl-3-methylimidazolium methanesulfonate** are visualized in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: Conceptual HSQC correlation map for **1-Butyl-3-methylimidazolium methanesulfonate**.

Conclusion

This application note has provided a comprehensive guide to the NMR characterization of **1-Butyl-3-methylimidazolium methanesulfonate**. The detailed protocols for sample preparation and data acquisition, along with the tabulated ^1H and ^{13}C NMR data and visual representations of the molecular structure and expected HSQC correlations, serve as a valuable resource for researchers. Adherence to these protocols will enable accurate structural verification and purity assessment, which are essential for the reliable application of this ionic liquid in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 2. organomation.com [organomation.com]
- To cite this document: BenchChem. [Application Note: NMR Characterization of 1-Butyl-3-methylimidazolium Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280661#nmr-characterization-of-1-butyl-3-methylimidazolium-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com